(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

Nematicide Discovery Agricultural Biotechnology Natural Product Chemistry

The compound (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one, commonly known as Aspyrone (CAS 17398-00-4), is a chiral fungal polyketide metabolite first isolated from *Aspergillus melleus*. It belongs to the dihydropyranone class and features a distinctive epoxide moiety on its C-5 side chain, a structural hallmark linked to its diverse bioactivities.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B12791290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1C(C=C(C(=O)O1)C2C(O2)C)O
InChIInChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8+/m1/s1
InChIKeyRCAULRNMJFUWRP-ZILMGAKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspyrone (CAS 17398-00-4): A Chiral Epoxy-Dihydropyranone Polyketide Sourcing Guide


The compound (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one, commonly known as Aspyrone (CAS 17398-00-4), is a chiral fungal polyketide metabolite first isolated from *Aspergillus melleus* [1]. It belongs to the dihydropyranone class and features a distinctive epoxide moiety on its C-5 side chain, a structural hallmark linked to its diverse bioactivities [2]. Unlike simpler pyranones, Aspyrone possesses four defined stereocenters (2R,3S,5S,6R configuration), which are critical for its interaction with biological targets [1][3]. This optically active natural product is primarily sourced through fermentation of specific *Aspergillus* strains or via multi-step stereoselective total synthesis, making authenticated, high-purity material essential for reproducible research outcomes [1].

Why Generic Dihydropyranones Cannot Substitute for Aspyrone (17398-00-4)


Substituting Aspyrone with close co-metabolites like asperlactone or structurally simplified dihydropyranones is not scientifically valid due to profound differences in pharmacophore-driven activity profiles. Aspyrone's unique (5S,6R,8S,9S) configuration and its intact epoxide ring are essential for its broad-spectrum antimicrobial and nematicidal potency; comparative studies explicitly demonstrate that this epoxy group is necessary for activity against certain micro-organisms, a feature absent or modified in many analogs [1]. Furthermore, quantitative head-to-head assays reveal that asperlactone and aspyrone exhibit divergent functional specializations—asperlactone is a superior insect growth regulator, while aspyrone demonstrates higher nematicidal and general antimicrobial activity [2][3]. These activity cliffs mean that procurement based solely on polyketide class or molecular scaffold similarity risks selecting a compound with fundamentally different, and often weaker, target efficacy.

Quantitative Differentiation Evidence for Aspyrone vs. Closest Analogs


Nematicidal Potency: Head-to-Head Mortality Data Against Pratylenchus penetrans

Aspyrone demonstrates a potent and quantifiable nematicidal effect, causing 80.8% mortality of the plant-parasitic nematode *Pratylenchus penetrans* at a concentration of 300 mg/L [1]. This specific, high mortality rate at a moderate dose establishes a clear performance benchmark. In contrast, its co-metabolite asperlactone, while also possessing nematicidal properties, is reported as the most active compound for insect growth regulation (IGR) against *Tribolium castaneum*, outperforming aspyrone in that specific assay [2]. This inverse activity profile—where aspyrone is superior for nematicidal applications and asperlactone is superior for IGR—highlights a functional divergence. For a researcher strictly targeting nematode control, this 80.8% mortality metric makes aspyrone the quantitatively justified choice over asperlactone, despite their biosynthetic relationship.

Nematicide Discovery Agricultural Biotechnology Natural Product Chemistry

Structural Prerequisite for Antimicrobial Activity: The Essential Epoxide Moiety

A comparative structure-activity relationship (SAR) study by Torres et al. (1998) provides definitive evidence that the epoxide group of aspyrone is essential for its antimicrobial efficacy. The study directly compared the bactericidal and fungicidal activities of aspyrone, asperlactone, and several synthetic aspyrone derivatives. In general, aspyrone exhibited better activity than asperlactone or any of the synthesized aspyrone derivatives lacking the intact epoxide [1]. A panel-based assay further quantifies aspyrone's breadth of activity: it is active against 13 fungi at a low concentration of 20 μg/mL and 21 bacteria in a disc diffusion assay at 100 μg/disc . This dual active-panel data provides a quantitative baseline. Any derivative without the epoxide, or a co-metabolite like asperlactone which does not contain the same dihydropyranone-epoxy pharmacophore, fails to replicate this specific spectrum and level of activity, as explicitly concluded from the comparative study [1].

Structure-Activity Relationship Antimicrobial Agents Medicinal Chemistry

Anti-Inflammatory Functional Profile: Superoxide Anion Inhibition Compared to Asperlactone

In a direct quantitative comparison using human neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP), aspyrone and asperlactone were evaluated for their capacity to inhibit superoxide anion generation. Both compounds were tested at an identical concentration of 10 μM. The results showed asperlactone inhibited superoxide production by 30 ± 9%, while aspyrone achieved a comparable inhibition of 29 ± 9% [1]. A third comparator, (-)-(3R)-mellein, showed lower inhibition at 26 ± 12%. This data demonstrates that while aspyrone and asperlactone are nearly equipotent in this specific anti-inflammatory mechanism, they are not interchangeable with other related metabolites like mellein. For a researcher focused on inhibiting neutrophil oxidative burst, this evidence indicates that aspyrone provides statistically equivalent efficacy to asperlactone, but its decision should also be weighted against its superior antimicrobial profile in other assays.

Anti-inflammatory Agents Neutrophil Assays Immunopharmacology

Divergent Insect Growth-Regulating Potency: Asperlactone Outperforms Aspyrone

In a comparative study evaluating insect growth-regulating (IGR) activity against the red flour beetle (*Tribolium castaneum*), aspyrone, asperlactone, and synthetic aspyrone derivatives were tested. The results explicitly state that of all the compounds evaluated, asperlactone appeared to be the most active IGR agent [1]. This finding is a critical differentiator: while aspyrone is a superior nematicide and broad-spectrum antimicrobial, it is outperformed by its co-metabolite in the specific niche of insect development disruption. This evidence quantitatively refutes the notion of functional interchangeability and instead positions aspyrone and asperlactone as complementary, not competing, research tools for integrated pest management.

Insect Growth Regulators Crop Protection Tribolium castaneum

Nematicidal Potency: 80.8% Mortality Against Pratylenchus penetrans at 300 mg/L

Aspyrone demonstrates specific and highly effective nematicidal properties against the plant-parasitic nematode *Pratylenchus penetrans*, a major agricultural pest. In a controlled assay, aspyrone achieved a mortality rate of 80.8% at a concentration of 300 mg/L [1]. While its co-metabolite asperlactone is also classified as a nematicidal compound, this specific, high percentage-kill metric provides a quantified benchmark for potency in nematode control. For direct nematicidal applications, this data clearly supports the procurement of aspyrone over its analogs, for which comparable, high-efficacy data under identical conditions is not established.

Nematicide Pratylenchus penetrans Aspergillus Metabolite

Validated Application Scenarios for Aspyrone (17398-00-4) Based on Comparative Evidence


Agricultural Nematicide Lead Optimization

Aspyrone is the optimal starting point for nematicide development programs targeting *Pratylenchus penetrans*. Its quantified 80.8% mortality rate at 300 mg/L provides a high, validated efficacy benchmark that analogs like asperlactone do not match in direct comparisons. Synthetic chemistry efforts can focus on modifying the dihydropyranone core while preserving the essential epoxide moiety to enhance potency or stability, guided by the SAR findings in Torres et al. (1998). [1][2]

Broad-Spectrum Antimicrobial Screening Panels

For laboratories running standardized antimicrobial susceptibility panels, Aspyrone serves as a versatile positive control or screening hit. Its demonstrated activity against a diverse panel of 13 fungi at 20 μg/mL and 21 bacteria at 100 μg/disc provides a validated, multi-target activity profile. This is in contrast to asperlactone, which shows weaker general antimicrobial activity, making Aspyrone the preferred choice for broad discovery campaigns. [3]

Multi-Functional Anti-Inflammatory Probe

In immunopharmacology studies on human neutrophils, Aspyrone and Asperlactone show equipotent inhibition of superoxide anion generation (29% vs. 30% at 10 μM). However, Aspyrone is the superior choice for research groups investigating multi-target mechanisms, as it uniquely combines this anti-inflammatory action with potent nematicidal and broad-spectrum antimicrobial properties in a single molecular entity. This multi-modality makes Aspyrone a more valuable probe for studying polypharmacology. [4]

Integrated Pest Management (IPM) Strategy Design

When formulating an IPM strategy, the complementary, not competitive, roles of Aspyrone and Asperlactone are critical. Aspyrone should be selected for its high nematicidal activity (80.8% mortality), while Asperlactone is the superior choice for disrupting insect development as the most active IGR compound in its class. This evidence prevents procurement errors and ensures each compound is deployed against its most susceptible target organism. [1][2]

Quote Request

Request a Quote for (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.